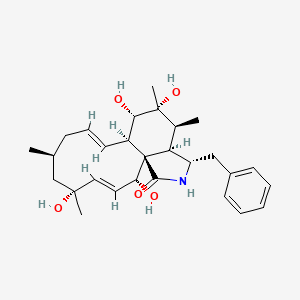

Cytochalasin R

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H39NO5 |

|---|---|

Molecular Weight |

469.6 g/mol |

IUPAC Name |

(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one |

InChI |

InChI=1S/C28H39NO5/c1-17-9-8-12-20-24(31)27(4,34)18(2)23-21(15-19-10-6-5-7-11-19)29-25(32)28(20,23)22(30)13-14-26(3,33)16-17/h5-8,10-14,17-18,20-24,30-31,33-34H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+/t17-,18-,20-,21-,22+,23-,24-,26-,27+,28+/m0/s1 |

InChI Key |

KPQRGEZMOJERCR-RWGJCPSUSA-N |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H]([C@]([C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@](C1)(C)O)O)C(=O)N[C@H]3CC4=CC=CC=C4)C)(C)O)O |

Canonical SMILES |

CC1CC=CC2C(C(C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Cytochalasin R: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a class of fungal secondary metabolites renowned for their potent disruptive effects on the actin cytoskeleton.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of a recently identified cytochalasan, herein referred to as Cytochalasin R, with a focus on novel compounds isolated from the endophytic fungus Rosellinia sanctae-cruciana. Given that "this compound" is not a standard designation in recent literature, this guide will focus on the detailed analysis of two novel cytochalasans discovered from this key fungal source: Jammosporin A and Cytochalasin-Augusta . These compounds represent the forefront of research into new cytochalasan structures and their potential therapeutic applications.

Discovery and Source Organism

This compound and its analogs are produced by the endophytic fungus Rosellinia sanctae-cruciana, which has been isolated from the leaves of the medicinal plant Albizia lebbeck.[1][2] Endophytic fungi represent a promising source of novel bioactive compounds with therapeutic potential. The discovery of new cytochalasans from this fungal strain highlights the importance of exploring unique ecological niches for drug discovery.

Quantitative Data: Cytotoxic Activity

Initial screening of the ethyl acetate extract from Rosellinia sanctae-cruciana cultures revealed significant cytotoxic activity against a panel of human cancer cell lines.[1][3] Subsequent testing of the isolated cytochalasan analogs, including the novel Jammosporin A, provided specific quantitative data on their cytotoxic potential.

| Compound | Cell Line | IC50 (µM)[1][3][4] |

| Jammosporin A | MOLT-4 (Human Leukemia) | 20.0 |

| 19,20-Epoxycytochalasin D | MOLT-4 (Human Leukemia) | 10.0 |

| Cytochalasin D | MOLT-4 (Human Leukemia) | 25.0 |

| 19,20-Epoxycytochalasin C | MOLT-4 (Human Leukemia) | 8.0 |

| Cytochalasin C | MOLT-4 (Human Leukemia) | 6.0 |

Experimental Protocols

Fungal Fermentation and Extraction

The production of this compound analogs is achieved through the fermentation of Rosellinia sanctae-cruciana. The following is a general protocol based on the successful isolation of cytochalasans from this fungus.[2]

-

Fungal Culture: Rosellinia sanctae-cruciana is cultured on a suitable growth medium.

-

Fermentation: The fungus is then subjected to large-scale fermentation in a liquid medium to encourage the production of secondary metabolites.

-

Extraction: After an appropriate incubation period, the fungal broth is extracted with an equal volume of ethyl acetate. This process is typically repeated multiple times to ensure a high yield of the desired compounds. The organic layers are then combined and concentrated under reduced pressure to obtain a crude extract.[2]

Purification of Cytochalasin Analogs

The crude extract, containing a mixture of compounds, is subjected to a series of chromatographic steps to isolate the pure cytochalasans.

-

Initial Fractionation: The crude extract is first fractionated using Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase column. A gradient of methanol and water is typically used to separate the compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): The fractions obtained from MPLC that show bioactivity are further purified using semi-preparative HPLC.[2] A reversed-phase C18 column is commonly employed with a gradient of acetonitrile and water as the mobile phase.[2] The specific gradient and flow rate are optimized to achieve the separation of individual cytochalasan analogs. For the isolation of Cytochalasin-Augusta, a binary mobile phase of 0.1% v/v formic acid in water (A) and acetonitrile (B) was used with a flow rate of 2.0 mL/min. The gradient program was as follows: 20–60% B (0–20 min), 60–90% B (20–30 min), then decreased from 90% to 10% B (30–32 min) and held for 3 min.[2]

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[2] For Cytochalasin-Augusta, a peak at m/z 558.272 [M+H]+ was observed, corresponding to the molecular formula C30H39NO9.[2] Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns, which provide valuable information about the compound's structure.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of 1D and 2D NMR experiments are performed to elucidate the detailed structure and stereochemistry of the molecule. These experiments include:[1][2]

-

¹H NMR: To identify the proton environments in the molecule.

-

¹³C NMR: To identify the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which helps in connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for establishing the relative stereochemistry of the molecule.

-

Visualizations

Experimental Workflow for Cytochalasin Discovery

Caption: Workflow for the discovery and isolation of cytochalasans.

Signaling Pathway: General Mechanism of Cytochalasans

Caption: General signaling effects of cytochalasans on actin.

References

Cytochalasin R: A Technical Guide to its Fungal Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin R is a member of the cytochalasan family, a group of fungal secondary metabolites known for their diverse and potent biological activities. These activities primarily stem from their ability to interact with actin filaments, making them invaluable tools in cell biology research and potential leads for drug development. This technical guide provides an in-depth overview of this compound, focusing on its fungal source, methods for its isolation and purification, and its key characterization data. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, mycology, and pharmacology.

Fungal Source of this compound

The primary fungal source of this compound is Hypoxylon terricola . This fungus belongs to the Xylariaceae family and has been identified as a producer of a variety of cytochalasan analogs. In addition to this compound, cultures of Hypoxylon terricola have been found to produce other related compounds, including Cytochalasin C and D. The production of a suite of these metabolites highlights the rich biosynthetic capabilities of this fungal species.

Quantitative Data

Precise quantitative data for the production yield of this compound from Hypoxylon terricola is not extensively reported in the available literature. However, yields of other cytochalasans from various fungal cultures can provide a general reference point. For instance, the production of cytochalasin E and K from Aspergillus clavatus has been reported to be approximately 17 mg/L[1]. The yield of secondary metabolites from fungal fermentations is highly dependent on the specific strain, culture conditions (media composition, pH, temperature, aeration), and extraction methods. Optimization of these parameters would be crucial for maximizing the production of this compound.

Table 1: Production of Various Cytochalasans from Fungal Sources (for comparative purposes)

| Cytochalasan | Fungal Source | Yield | Reference |

| Cytochalasin E & K | Aspergillus clavatus NRRL 1 | ~17 mg/L | [1] |

| Cytochalasin H | Phomopsis sp. | Not specified | |

| Chaetoglobosin A | Penicillium expansum | Not specified |

Experimental Protocols

The following sections detail the general methodologies for the cultivation of Hypoxylon terricola and the subsequent extraction and purification of this compound. These protocols are based on established methods for the isolation of fungal secondary metabolites and specific information from the isolation of cytochalasans.

Fungal Cultivation

A detailed protocol for the cultivation of Hypoxylon terricola for the production of this compound is outlined below.

-

Strain: Hypoxylon terricola

-

Media: Potato Dextrose Agar (PDA) for initial culture and Potato Dextrose Broth (PDB) for large-scale liquid fermentation.

-

Inoculation: A well-grown mycelial culture on a PDA plate is used to inoculate the liquid PDB medium. Agar plugs containing the mycelium are transferred to the liquid culture flasks under sterile conditions.

-

Fermentation Conditions:

-

Temperature: 25-28 °C

-

Agitation: Static or shaking culture (e.g., 150 rpm) can be employed. Static cultures often promote the production of certain secondary metabolites in filamentous fungi.

-

Incubation Time: 2-4 weeks. The optimal fermentation time should be determined by monitoring the production of this compound via analytical techniques like HPLC.

-

-

Workflow Diagram:

Fungal cultivation workflow.

Extraction and Purification

The following protocol outlines the steps for extracting and purifying this compound from the fungal culture.

-

Harvesting: After the incubation period, the culture broth and mycelium are separated by filtration.

-

Extraction:

-

The culture filtrate is extracted with an organic solvent such as ethyl acetate (EtOAc).

-

The mycelium is also extracted with EtOAc or another suitable solvent, often after being homogenized or sonicated to improve extraction efficiency.

-

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation: The crude extract is typically first fractionated using column chromatography on silica gel or a reversed-phase C18 stationary phase. A gradient elution system (e.g., hexane-EtOAc or methanol-water) is used to separate the components based on polarity.

-

Fine Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are further purified using preparative HPLC. A C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water) is commonly employed.

-

-

Isolation Workflow Diagram:

Extraction and isolation workflow for this compound.

Characterization of this compound

Table 2: Representative ¹H and ¹³C NMR Data for a Cytochalasan Analog

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | ~175.0 | - |

| 3 | ~55.0 | ~3.5 (m) |

| 4 | ~45.0 | ~2.8 (m) |

| 5 | ~40.0 | ~2.5 (m) |

| 6 | ~60.0 | ~3.2 (d, J = 4.0) |

| 7 | ~62.0 | ~3.0 (d, J = 4.0) |

| 8 | ~42.0 | ~2.1 (m) |

| 9 | ~70.0 | - |

| 10 | ~35.0 | ~2.4 (dd, J = 14.0, 5.0), ~2.2 (dd, J = 14.0, 8.0) |

| 11 | ~20.0 | ~1.1 (s) |

| 13 | ~60.0 | ~3.1 (m) |

| 14 | ~61.0 | ~2.9 (m) |

| 15 | ~30.0 | ~1.8 (m) |

| 16 | ~38.0 | ~2.0 (m) |

| 17 | ~32.0 | ~1.5 (m) |

| 18 | ~210.0 | - |

| 19 | ~130.0 | ~5.8 (m) |

| 20 | ~135.0 | ~5.6 (m) |

| 21 | ~25.0 | ~1.7 (d, J = 7.0) |

| 22 | ~15.0 | ~0.9 (d, J = 7.0) |

| 23 | ~18.0 | ~1.0 (d, J = 7.0) |

| Ph-C1' | ~140.0 | - |

| Ph-C2'/6' | ~129.0 | ~7.2-7.3 (m) |

| Ph-C3'/5' | ~128.0 | ~7.2-7.3 (m) |

| Ph-C4' | ~126.0 | ~7.2-7.3 (m) |

Note: These are representative values and may vary depending on the solvent and specific cytochalasan analog.

Biological Activity

This compound, like other members of its class, exhibits biological activity related to its interaction with actin. It has been reported to enhance actin activity. Notably, it displays reduced cytotoxicity compared to some other cytochalasans. Specific IC₅₀ values for this compound against various cell lines are not widely published. For comparative purposes, the cytotoxic activities of other cytochalasans are presented in the table below.

Table 3: Cytotoxicity (IC₅₀) of Various Cytochalasans Against Cancer Cell Lines

| Cytochalasan | Cell Line | IC₅₀ (µM) | Reference |

| Cytochalasin B | L929 (mouse fibroblast) | 1.3 | |

| Cytochalasin D | HeLa (human cervical cancer) | 0.5 - 1.0 | |

| Cytochalasin E | HUVEC (human umbilical vein endothelial cells) | 0.01 - 0.1 | |

| Cytochalasin H | A549 (human lung carcinoma) | 2.5 |

Putative Biosynthetic Pathway

The biosynthesis of cytochalasans involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway. The core structure is formed from a polyketide chain and an amino acid, typically phenylalanine for the cytochalasin series. A key step in the formation of the characteristic tricyclic core is an intramolecular Diels-Alder reaction. The structural diversity of cytochalasans arises from variations in the polyketide chain length, the incorporated amino acid, and subsequent tailoring reactions such as hydroxylations, epoxidations, and rearrangements, which are catalyzed by specific enzymes encoded within the biosynthetic gene cluster. The diepoxide functionality of this compound is a result of such post-PKS-NRPS modifications.

-

Proposed Biosynthetic Pathway Diagram:

A putative biosynthetic pathway for this compound.

Conclusion

This compound, produced by the fungus Hypoxylon terricola, represents an interesting member of the cytochalasan family with potentially unique biological activities. This guide provides a comprehensive overview of its fungal source, methods for its isolation, and available characterization data. While further research is needed to fully quantify its production and elucidate its complete spectroscopic and biological profile, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the potential of this fascinating natural product. The detailed protocols and compiled data will aid in the targeted isolation and characterization of this compound, paving the way for future investigations into its mechanism of action and therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Cytochalasans, with a Focus on Cytochalasin R and its Analogs

Disclaimer: This technical guide provides a comprehensive overview of the chemical structure and properties of cytochalasans, a class of fungal metabolites. While the primary topic of interest is Cytochalasin R (CAS 121964-47-4), a thorough review of the scientific literature reveals a significant lack of specific experimental data for this particular analog. Therefore, this guide will present the known properties of this compound and supplement the remaining sections with detailed information from well-characterized and structurally similar cytochalasans, such as Cytochalasin B and D, to provide a thorough understanding of the core characteristics of this compound class. All data pertaining to analogs will be clearly identified.

Introduction to Cytochalasans

Cytochalasans are a large family of fungal secondary metabolites known for their potent and diverse biological activities.[1] Structurally, they are characterized by a highly substituted perhydroisoindolone ring system fused to a macrocyclic ring, which can be a carbocycle, lactone, or cyclic carbonate.[2] The name "cytochalasin" is derived from the Greek words "cytos" (cell) and "chalasis" (relaxation), reflecting their profound effects on cell morphology and motility.[3] The primary mechanism of action for most cytochalasans is the disruption of actin filament dynamics, a critical component of the eukaryotic cytoskeleton.[3] This property has made them invaluable tools in cell biology research and has spurred interest in their potential as therapeutic agents, particularly in oncology.[1]

Chemical Structure and Properties of this compound

This compound is a member of the cytochalasan family. Its fundamental chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 121964-47-4 | |

| Molecular Formula | C₂₈H₃₉NO₅ | |

| Molecular Weight | 469.61 g/mol |

To provide a comprehensive understanding of the physicochemical properties of this class of compounds, the following table summarizes the known data for the well-studied analogs, Cytochalasin B and Cytochalasin D.

| Property | Cytochalasin B | Cytochalasin D |

| CAS Number | 14930-96-2 | 22144-77-0 |

| Molecular Formula | C₂₉H₃₇NO₅ | C₃₀H₃₇NO₆ |

| Molecular Weight | 479.61 g/mol | 507.62 g/mol |

| Melting Point | 218-221 °C | 267-271 °C (decomposes) |

| Appearance | White crystalline solid | Needles or fluffy white powder |

| Solubility | Soluble in DMSO (371 mg/mL), DMF (492 mg/mL), ethanol (35 mg/mL), and acetone (10 mg/mL). Essentially insoluble in water. | Soluble in DMSO (25 mg/mL) and dichloromethane (10 mg/mL). |

Structure of this compound:

General structural features of a cytochalasan molecule.

Biological Activity and Mechanism of Action

The primary biological activity of cytochalasans stems from their ability to interact with actin, a key protein involved in the formation of the cytoskeleton. The cytoskeleton provides structural support to cells, facilitates cell movement, and is essential for processes like cell division and intracellular transport.

Inhibition of Actin Polymerization

Actin exists in two forms: globular actin (G-actin) monomers and filamentous actin (F-actin) polymers. The dynamic conversion between these two forms is crucial for cellular function. Cytochalasans primarily act by binding to the barbed (fast-growing) end of F-actin filaments.[3] This binding event physically blocks the addition of new G-actin monomers, thereby inhibiting filament elongation.[3] Some cytochalasans, like Cytochalasin D, can also induce the formation of actin dimers, which can paradoxically accelerate the initial nucleation phase of polymerization but ultimately lead to shorter, non-functional filaments.[4]

The following diagram illustrates the mechanism of cytochalasan-mediated inhibition of actin polymerization.

Mechanism of actin polymerization inhibition by cytochalasans.

Cellular Effects

The disruption of the actin cytoskeleton by cytochalasans leads to a variety of observable cellular effects, including:

-

Changes in Cell Morphology: Cells often lose their defined shape, round up, and may exhibit membrane blebbing.[3]

-

Inhibition of Cell Motility: The dynamic actin rearrangements required for cell migration are impaired.[3]

-

Inhibition of Cytokinesis: Cytochalasans block the formation of the contractile actin ring that is necessary for the final stage of cell division, often resulting in multinucleated cells.[1]

-

Induction of Apoptosis: In some cell types, prolonged disruption of the cytoskeleton can trigger programmed cell death.[3]

Experimental Protocols

The ability of cytochalasans to modulate actin dynamics makes them valuable reagents in various cell biology experiments. Below are detailed methodologies for key experiments commonly performed with cytochalasans.

Actin Disruption Assay in Cultured Cells

This assay is used to visualize the effect of cytochalasans on the actin cytoskeleton.

Materials:

-

Cell line of interest (e.g., HeLa, fibroblasts)

-

Cell culture medium and supplements

-

Cytochalasin solution (e.g., Cytochalasin D in DMSO)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow overnight.

-

Treatment: Treat the cells with varying concentrations of the cytochalasin solution (a vehicle control, e.g., DMSO, should be included). The incubation time can vary depending on the cell type and the specific research question (typically ranging from 30 minutes to several hours).

-

Fixation: After incubation, wash the cells with PBS and then fix them with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells with PBS and then stain the F-actin with a fluorescently labeled phalloidin solution for 20-30 minutes at room temperature, protected from light.

-

Nuclear Staining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells with PBS, mount the coverslips on microscope slides, and visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

The following workflow diagram illustrates the key steps of the actin disruption assay.

Experimental workflow for the actin disruption assay.

Cell Viability and Cytotoxicity Assay

This assay determines the concentration at which a cytochalasan becomes toxic to cells.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

Cytochalasin solution

-

Cell viability reagent (e.g., MTT, WST-1, or a live/dead cell staining kit)

-

Plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Add serial dilutions of the cytochalasin to the wells. Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a plate reader. For live/dead staining, image the plate with a fluorescence microscope.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion

Cytochalasans, including the lesser-known this compound, represent a fascinating and biologically potent class of natural products. Their ability to specifically target and disrupt the actin cytoskeleton has made them indispensable tools for dissecting a wide array of cellular processes. While the body of research on many cytochalasan analogs is extensive, further investigation into the specific properties and activities of less-characterized members like this compound could unveil novel biological effects and potential therapeutic applications. The methodologies and foundational knowledge presented in this guide provide a solid framework for researchers and drug development professionals to explore the intricate world of cytochalasans.

References

- 1. Synthesis and migrastatic activity of cytochalasin analogues lacking a macrocyclic moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Cytochalasin R on Actin Polymerization and Depolymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The actin cytoskeleton is a dynamic and critical component of eukaryotic cells, involved in a plethora of essential processes including cell motility, division, and intracellular transport. The cytochalasans are a family of fungal metabolites that potently modulate actin dynamics, making them invaluable tools for cell biology research and potential starting points for therapeutic development. This technical guide focuses on Cytochalasin R, providing a comprehensive overview of its anticipated effects on actin polymerization and depolymerization based on the well-established mechanisms of the cytochalasan family. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes researchers with the necessary theoretical framework and detailed experimental protocols to thoroughly characterize its activity. By understanding the structure-activity relationships within the cytochalasan class and employing the robust assays detailed herein, researchers can effectively elucidate the specific inhibitory profile of this compound.

Introduction to Cytochalasins and Actin Dynamics

Actin exists in a dynamic equilibrium between its monomeric form (G-actin) and its filamentous polymeric form (F-actin). The polymerization of G-actin into F-actin is a tightly regulated process involving three main phases: nucleation, elongation, and a steady state. Elongation predominantly occurs at the fast-growing "barbed" end of the actin filament, while depolymerization can occur at both the barbed and the slower-growing "pointed" end.

Cytochalasins exert their effects primarily by interacting with the barbed end of actin filaments.[1] This binding event physically blocks the addition of new G-actin monomers, thereby inhibiting filament elongation.[1] At higher concentrations, some cytochalasins can also induce the severing of actin filaments, leading to a net depolymerization of the actin cytoskeleton.[2] The specific potency of these effects varies among different cytochalasin derivatives, dictated by their unique chemical structures.[2][3]

The General Mechanism of Action of Cytochalasins

The primary mechanism of action for cytochalasins involves their high-affinity binding to the barbed end of F-actin.[1] This "capping" activity prevents the association of G-actin monomers, effectively halting filament growth at this dynamic end.[1] While the pointed end can still undergo monomer addition and loss, the blockage of the more active barbed end leads to a significant disruption of actin dynamics.

Some cytochalasins, like Cytochalasin D, have also been shown to bind to G-actin, albeit with lower affinity, which can influence nucleotide hydrolysis and the formation of actin dimers that may act as nucleation seeds.[4] Furthermore, at micromolar concentrations, cytochalasins can induce the fragmentation or severing of actin filaments.[2]

Figure 1: General mechanism of this compound on actin polymerization.

Quantitative Data on Cytochalasan Activity

While specific quantitative data for this compound is scarce, the following tables summarize known values for other common cytochalasans to provide a comparative context. Researchers can utilize the protocols in Section 5 to determine these values for this compound.

Table 1: Comparative Inhibitory Concentrations (IC50) of Cytochalasins on Actin Polymerization

| Cytochalasin Derivative | Assay Type | IC50 | Reference |

| Cytochalasin B | Reversible KV1.5 blocker | 4 µM | [5] |

| Cytochalasin D | Actin Polymerization | 25 nM | [6] |

| Cytochalasin E | (Data not available) | - | |

| This compound | (Data to be determined) | - |

Table 2: Comparative Binding Affinities (Kd) and Kinetic Parameters of Cytochalasins

| Cytochalasin Derivative | Binding Site | Kd / K1/2 | Method | Reference |

| Cytochalasin B | (Data not available) | - | - | |

| Cytochalasin D | F-actin Barbed End | ~2 nM | Bulk actin studies | [2] |

| Cytochalasin D | G-actin | ~2-20 µM | Bulk actin studies | [7] |

| Cytochalasin D | Inhibition of Barbed End Elongation | 4.1 nM (K1/2) | TIRF Microscopy | [4] |

| This compound | (Data to be determined) | - | - |

Structure-Activity Relationships (SAR) of Cytochalasans

The diverse bioactivities of the more than 400 known cytochalasans are attributed to variations in their chemical structures.[2] Key structural features that influence their interaction with actin include modifications to the perhydro-isoindolone core, the macrocyclic ring, and the incorporated amino acid derivative.[2][8] For instance, studies have highlighted the importance of the hydroxyl group at position C-7 and the NH function at N-2 for the potent inhibition of actin polymerization by Cytochalasin B.[8] The structure of this compound, once determined, can be compared to this extensive body of SAR data to predict its relative potency and specific effects on actin dynamics.

Detailed Experimental Protocols

To facilitate the characterization of this compound, this section provides detailed protocols for key in vitro and in-cell assays.

Figure 2: Experimental workflow for characterizing this compound.

Pyrene-based Fluorescence Actin Polymerization Assay

This is a widely used, sensitive assay to monitor the kinetics of actin polymerization in real-time. It utilizes actin covalently labeled with pyrene, which exhibits a significant increase in fluorescence upon incorporation into a filament.[9][10]

Materials:

-

Pyrene-labeled G-actin and unlabeled G-actin

-

G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

-

10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

-

This compound stock solution (in DMSO)

-

Fluorescence spectrophotometer or plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

-

Actin Preparation: Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration for the assay is typically 1-4 µM.

-

Reaction Setup: In a fluorometer cuvette or a well of a microplate, combine the G-actin solution with G-buffer and the desired concentration of this compound (or DMSO for control).

-

Initiate Polymerization: Start the reaction by adding 1/10th volume of 10x Polymerization Buffer.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the early, linear phase of the curve. The extent of polymerization is indicated by the plateau fluorescence.

Total Internal Reflection Fluorescence (TIRF) Microscopy for Single Filament Dynamics

TIRF microscopy allows for the direct visualization and quantification of the elongation, depolymerization, and severing of individual actin filaments.[11]

Materials:

-

Fluorescently labeled G-actin (e.g., Alexa Fluor 488-actin)

-

Unlabeled G-actin

-

TIRF buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 0.2 mM ATP, 50 µM DTT, and an oxygen scavenging system)

-

NEM-myosin coated coverslips

-

This compound stock solution

-

TIRF microscope with appropriate laser lines and camera

Protocol:

-

Flow Cell Preparation: Assemble a flow chamber with a NEM-myosin coated coverslip to immobilize actin filaments.

-

Filament Nucleation: Inject a solution of G-actin (with a fraction of fluorescently labeled monomers) into the flow cell to allow for the formation of short actin filaments.

-

Elongation/Depolymerization Assay:

-

Elongation: Perfuse the chamber with a solution containing G-actin and this compound at various concentrations. Record time-lapse movies to measure filament elongation rates.

-

Depolymerization: After forming filaments, perfuse with a buffer lacking G-actin but containing this compound to observe depolymerization rates.

-

-

Image Analysis: Use image analysis software to track the length of individual filaments over time to determine elongation and depolymerization rates.

Viscometry Assay

This classical method measures the viscosity of an actin solution, which increases as filaments elongate and form a network. Falling ball viscometry is a low-shear method suitable for this purpose.[12]

Materials:

-

G-actin

-

G-buffer

-

10x Polymerization Buffer

-

This compound stock solution

-

Falling ball viscometer

Protocol:

-

Sample Preparation: Prepare G-actin in G-buffer with the desired concentration of this compound.

-

Initiate Polymerization: Add 10x Polymerization Buffer to the actin solution and quickly transfer it to the viscometer capillary tube.

-

Measurement: Measure the time it takes for the ball to fall a set distance at various time points after initiating polymerization.

-

Data Analysis: The apparent viscosity is inversely proportional to the velocity of the ball. Plot viscosity versus time to observe the kinetics of polymerization.

DNase I Inhibition Assay for G-actin Quantification

This assay quantifies the amount of G-actin in a sample based on its ability to inhibit the enzymatic activity of DNase I.[7][13]

Materials:

-

DNase I

-

DNA substrate

-

Actin-containing sample (e.g., cell lysate) treated with or without this compound

-

Spectrophotometer

Protocol:

-

Sample Preparation: Prepare cell lysates under conditions that preserve the G- and F-actin pools.

-

Assay Reaction: Mix the cell lysate with DNase I and the DNA substrate.

-

Measurement: Monitor the rate of DNA degradation by measuring the increase in absorbance at 260 nm.

-

Quantification: The degree of DNase I inhibition is proportional to the concentration of G-actin in the sample. A standard curve using known concentrations of G-actin is used for quantification.

Fluorescence Microscopy of the Actin Cytoskeleton

This method allows for the visualization of the effects of this compound on the actin cytoskeleton within cells.[14][15][16]

Materials:

-

Cultured cells on coverslips

-

This compound stock solution

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Protocol:

-

Cell Treatment: Treat cultured cells with various concentrations of this compound for a desired period.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with Triton X-100.

-

Staining: Stain the F-actin with fluorescently labeled phalloidin and the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: Observe and document changes in cell morphology and the organization of the actin cytoskeleton.

Conclusion

While direct quantitative data on the effects of this compound on actin polymerization and depolymerization are not yet widely available, this technical guide provides a robust framework for its characterization. Based on the extensive knowledge of the cytochalasan family, it is anticipated that this compound will act as an inhibitor of actin polymerization primarily by capping the barbed end of actin filaments. The detailed experimental protocols provided herein will empower researchers to precisely quantify the potency and specific mechanisms of this compound, contributing valuable data to the field and facilitating its use as a tool in cell biology and drug discovery. The elucidation of this compound's specific bioactivity will further enhance our understanding of the intricate regulation of the actin cytoskeleton.

References

- 1. Cytochalasin - Wikipedia [en.wikipedia.org]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship of thirty-nine cytochalasans observed in the effects on cellular structures and cellular events and on actin polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of cytochalasins on actin polymerization and actin ATPase provide insights into the mechanism of polymerization [pubmed.ncbi.nlm.nih.gov]

- 5. The structures of cytochalasins A and B - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. princeton.edu [princeton.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 11. Cytochalasin B - Wikipedia [en.wikipedia.org]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. A high-throughput assay shows that DNase-I binds actin monomers and polymers with similar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]

- 15. researchgate.net [researchgate.net]

- 16. comparativephys.ca [comparativephys.ca]

Unveiling the Molecular Embrace: A Technical Guide to the Cytochalasan Binding Site on Actin Filaments with a Focus on Cytochalasin R

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the binding site of cytochalasans on actin filaments, a critical interaction for understanding and manipulating cellular motility and structure. While a wealth of data exists for prominent members of this fungal metabolite family, such as Cytochalasin D and B, this guide will also extrapolate the likely binding characteristics and functional implications of Cytochalasin R based on established structure-activity relationships. This document provides a comprehensive overview of the binding mechanism, quantitative insights into the binding of various cytochalasans, detailed experimental protocols for studying these interactions, and logical models of the underlying processes.

The Cytochalasan Binding Pocket on Actin

Cytochalasans primarily target the barbed end (or plus end) of actin filaments.[1][2] This interaction is crucial as the barbed end is the primary site of actin monomer addition during filament elongation. By binding to this dynamic region, cytochalasans effectively "cap" the filament, sterically hindering the association of new G-actin monomers and thereby inhibiting polymerization.[1]

Crystal structures of actin in complex with Cytochalasin D have revealed the precise binding location to be a hydrophobic cleft between subdomains 1 and 3 of the terminal actin protomer at the barbed end.[3][4] This strategic positioning allows the bulky macrocyclic ring of the cytochalasan molecule to physically obstruct the incoming actin monomer. The binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds.

While a crystal structure of this compound in complex with actin is not currently available, its structural similarity to other cytochalasans strongly suggests it occupies the same binding pocket. The specific activity and affinity of this compound will be dictated by the chemical nature of its side groups and their interactions within this cleft.

Quantitative Analysis of Cytochalasan-Actin Binding

Direct quantitative binding data for this compound is not extensively reported in the current scientific literature. However, by examining the structure-activity relationships (SAR) of a range of cytochalasans, we can infer its potential binding affinity and functional effects. The following table summarizes key findings from studies on various cytochalasans, highlighting the structural features that govern their interaction with actin.

| Cytochalasan Derivative | Key Structural Features | Observed Effect on Actin Polymerization | Relative Potency/Affinity | Reference(s) |

| Cytochalasin D | Unsubstituted 7-hydroxyl group | Potent inhibitor of elongation | High (IC50 ~2.8 x 10⁻⁷ M) | [5][6] |

| Cytochalasin B | 7-hydroxyl group | Inhibitor of elongation | Lower than Cytochalasin D | [5][7] |

| Cytochalasin E | Epoxide ring | Potent inhibitor of elongation | High | [5] |

| Cytochalasin A | α,β-unsaturated ketone in the macrocycle | Inhibitor of elongation | Moderate | [5] |

| 7-acetylcytochalasin D | Acetylated 7-hydroxyl group | Reduced inhibitory activity | Lower than Cytochalasin D | [5] |

| 7,20-diacetylcytochalasin B | Acetylated 7- and 20-hydroxyl groups | Inactive | Very Low | [5] |

| This compound | Epoxylated variant | Enhanced actin activity | Potentially high | [8] |

Inference for this compound:

This compound is described as an epoxylated variant.[8] The presence of an epoxy group, as seen in the highly potent Cytochalasin E, suggests that this compound likely exhibits a strong inhibitory effect on actin polymerization. The epoxide functionality can form covalent or strong non-covalent interactions within the binding pocket, potentially leading to a high-affinity interaction. One study notes that the epoxylated variant, this compound, enhanced actin activity, which may indicate a potent effect on actin dynamics.[8]

Experimental Protocols for Studying Cytochalasan-Actin Interactions

The following are detailed methodologies for key experiments used to characterize the binding and functional effects of cytochalasans on actin.

Actin Polymerization Assay using Pyrene-Labeled Actin

This fluorescence-based assay is a cornerstone for quantifying the effect of compounds on the rate and extent of actin polymerization.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into the hydrophobic environment of an F-actin filament, its fluorescence quantum yield increases dramatically. This change in fluorescence is directly proportional to the amount of polymerized actin.

Detailed Methodology:

-

Preparation of Reagents:

-

G-actin Buffer (G-buffer): 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.

-

Polymerization Buffer (F-buffer): 10x stock solution containing 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.

-

Pyrene-labeled G-actin: Prepare a stock solution of pyrene-labeled G-actin in G-buffer. The concentration should be determined spectrophotometrically. A working solution is typically prepared by mixing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin with unlabeled G-actin.

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Experimental Procedure:

-

In a fluorometer cuvette, add G-buffer and the desired concentration of this compound (or DMSO for control).

-

Add the pyrene-actin/G-actin mixture to the cuvette to a final concentration typically in the low micromolar range.

-

Initiate polymerization by adding 1/10th volume of 10x F-buffer.

-

Immediately begin recording the fluorescence intensity over time using an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

Continue recording until the fluorescence signal reaches a plateau, indicating that the polymerization has reached a steady state.

-

-

Data Analysis:

-

The initial rate of polymerization is determined from the slope of the initial phase of the fluorescence curve.

-

The extent of polymerization is determined by the final plateau fluorescence intensity.

-

By performing the assay with varying concentrations of this compound, the IC50 value (the concentration at which 50% of the polymerization is inhibited) can be determined.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy for Direct Visualization

TIRF microscopy allows for the direct observation of individual actin filaments, providing detailed kinetic information about elongation, depolymerization, and capping events.

Principle: An evanescent wave of laser light selectively excites fluorophores within a very thin layer (~100 nm) near the coverslip surface. This minimizes background fluorescence from the bulk solution, enabling the visualization of single fluorescently labeled actin filaments.

Detailed Methodology:

-

Preparation of Flow Cells and Reagents:

-

Flow Cell Assembly: Construct a flow cell using a microscope slide, a coverslip, and double-sided tape.

-

Surface Passivation: Coat the inside of the flow cell with a biotinylated BSA solution, followed by streptavidin, and then biotinylated phalloidin to anchor actin filaments.

-

Actin Labeling: Prepare fluorescently labeled actin (e.g., with Alexa Fluor 488 phalloidin).

-

Imaging Buffer: Prepare a buffer containing an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.

-

-

Experimental Procedure:

-

Introduce short, fluorescently labeled F-actin "seeds" into the flow cell, allowing them to bind to the surface.

-

Flow in a solution containing G-actin and the desired concentration of this compound in imaging buffer.

-

Use the TIRF microscope to acquire time-lapse images of the actin filaments.

-

-

Data Analysis:

-

Measure the change in length of individual filaments over time to determine the elongation rates at the barbed and pointed ends.

-

Observe the frequency and duration of pausing events at the barbed end, which indicate capping by this compound.

-

By analyzing these parameters at different this compound concentrations, the on- and off-rates for binding can be calculated.

-

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and procedures described in this guide.

Caption: Mechanism of Cytochalasan Action on Actin Polymerization.

References

- 1. Cytochalasin - Wikipedia [en.wikipedia.org]

- 2. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of cytochalasins in the differentiation of cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity correlations of cytochalasins. Novel halogenated and related cytochalasin C and D derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Impact of Cytochalasins on Cellular Architecture: A Technical Guide

Introduction: Cytochalasins are a group of fungal secondary metabolites renowned for their potent ability to disrupt the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division.[1][2] These mycotoxins serve as invaluable tools in cell biology research, allowing for the detailed study of processes reliant on actin dynamics.[3] This guide provides an in-depth analysis of the biological effects of cytochalasins on cell morphology, focusing on their mechanism of action, quantifiable cellular changes, and the experimental protocols used for their study. While this document addresses the broad class of cytochalasins, it will draw heavily on data from well-characterized congeners such as Cytochalasin B and D, which exemplify the family's core activities.

Core Mechanism: Disruption of Actin Polymerization

The primary mechanism by which cytochalasins exert their effects is through the direct inhibition of actin filament (F-actin) polymerization.[4][5] Actin dynamics are fundamental to the cell's structure, involving a constant cycle of polymerization (assembly) of globular actin (G-actin) monomers into filaments and depolymerization (disassembly).

Cytochalasins function by binding to the fast-growing "barbed" or plus (+) end of actin filaments.[3][4][5] This binding action physically blocks the addition of new G-actin monomers, effectively capping the filament and halting its elongation.[4][6] With the barbed end blocked, the natural depolymerization at the "pointed" or minus (-) end continues, leading to a net loss of filamentous actin and a collapse of the F-actin network.[3][6] This disruption of the delicate balance between actin assembly and disassembly is the root cause of the dramatic morphological changes observed in treated cells.

Morphological Consequences of Actin Disruption

The collapse of the actin cytoskeleton triggers a cascade of changes in cell morphology, with effects that are typically dose-dependent.[1]

-

Low-Dose Effects: At lower concentrations (e.g., 0.2-2 µM), the primary effect is the inhibition of dynamic actin structures at the cell periphery.[1][7] This includes the breakdown of lamellipodia and membrane ruffles, which are essential for cell motility, leading to a reduction or complete cessation of cell migration.[1]

-

High-Dose Effects: Higher concentrations (e.g., 2-20 µM) lead to more profound and dramatic changes.[1][7] Cells lose their normal spread-out shape, retract from the substrate, and adopt a rounded or "arborized" (stellate) appearance.[1][8] The disrupted actin filaments often coalesce into dense aggregates or foci within the cytoplasm.[6][9]

-

Inhibition of Cytokinesis: Because the contractile ring required for cell division is composed of actin, cytochalasins block cytokinesis.[5] This results in the formation of enlarged, multinucleated cells, as nuclear division (mitosis) can still proceed without subsequent cell separation.[5][10]

Quantitative Analysis of Morphological Changes

The effects of cytochalasins on cell morphology can be quantified using high-content imaging and other biophysical methods. These analyses provide precise data on the dose- and time-dependent nature of the cellular response.

| Parameter Measured | Cell Line | Compound & Concentration | Key Quantitative Finding | Reference |

| Cell Perimeter | NIH 3T3 | Cytochalasin D (10 µM) | Decreased to ~60% of control after 4 hours. | [11] |

| F-actin Fibers | NIH 3T3 | Cytochalasin D (10 µM) | Number of fibers decreased to ~40% of control after 4 hours. | [11] |

| IC50 (Growth Inhibition) | P388/ADR Leukemia | Cytochalasin D | 42 µM | [12] |

| IC50 (Growth Inhibition) | P388/ADR Leukemia | Cytochalasin B | 100 µM | [12] |

| Transepithelial Electrical Resistance (TEER) | Caco-2 | Cytochalasin D (1 µg/ml) | TEER lowered to ~54% of initial levels after 4 hours. | [13] |

| Transepithelial Electrical Resistance (TEER) | Caco-2 | Cytochalasin D (10 µg/ml) | TEER lowered to ~40% of initial levels after 4 hours. | [13] |

| Mitochondrial Activity | Caco-2 | Cytochalasin D (1 µg/ml) | Activity decreased by 11% after 4 hours, but was reversible. | [13] |

Experimental Protocols

Investigating the effects of cytochalasins involves a range of standard and advanced cell biology techniques. Below are summaries of key experimental protocols.

Cell Culture and Treatment for Morphological Analysis

This protocol is a standard method for observing the direct effects of cytochalasins on cell shape and the actin cytoskeleton.

-

Cell Seeding: Plate cells (e.g., U-2OS osteosarcoma cells, NIH 3T3 fibroblasts) onto glass coverslips in a multi-well plate and culture in appropriate growth medium until they reach 50-70% confluency.[2][11]

-

Compound Preparation: Prepare a stock solution of the desired cytochalasin (e.g., Cytochalasin D in DMSO). Dilute the stock solution in pre-warmed growth medium to achieve the final desired concentrations (e.g., low dose: 1x IC50; high dose: 5x IC50).[2] A vehicle control (e.g., DMSO) must be run in parallel.[2]

-

Treatment: Remove the existing medium from the cells and replace it with the cytochalasin-containing medium. Incubate for the desired time period (e.g., 1 to 24 hours).[2]

-

Fixation: After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and fix with a solution of 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[2]

-

Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibodies and stains to enter the cell.[6]

-

Staining: Wash the cells again and stain for F-actin using a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) and for the nucleus using DAPI.[2][9]

-

Imaging: Mount the coverslips onto microscope slides and image using fluorescence or confocal microscopy.[9]

In Vitro Actin Polymerization (Pyrene) Assay

This biochemical assay directly measures the effect of a compound on the rate of actin polymerization in a cell-free system.

-

Reagent Preparation: Prepare G-actin labeled with pyrene. In its monomeric form, pyrene-G-actin has low fluorescence. Upon incorporation into an F-actin filament, its fluorescence dramatically increases.[2]

-

Seed Generation: Create short F-actin "seeds" by polymerizing unlabeled G-actin and then briefly sonicating the solution. These seeds provide nucleation sites for polymerization.[2]

-

Assay Initiation: In a microplate fluorometer, combine pyrene-labeled G-actin, actin seeds, and the cytochalasin compound at various concentrations in a polymerization buffer (e.g., KMEI buffer).[2]

-

Fluorescence Monitoring: Measure the increase in pyrene fluorescence over time at an excitation/emission of ~365/407 nm. The rate of fluorescence increase is proportional to the rate of actin polymerization.

-

Data Analysis: Compare the polymerization rates in the presence of the cytochalasin to the vehicle control to determine the inhibitory activity.

Conclusion

Cytochalasins are potent inhibitors of actin polymerization that induce profound and well-characterized changes in cell morphology.[1][4] By binding to the barbed end of actin filaments, they disrupt the cytoskeleton, leading to effects ranging from the inhibition of cell migration at low doses to complete cell rounding and blockade of cytokinesis at higher doses.[1][5][7] The quantifiable nature of these changes, assessed through high-content analysis and other methods, makes this class of molecules a cornerstone tool for researchers in cell biology and a subject of interest for drug development professionals exploring cytoskeletal targets.[11][12] The experimental protocols detailed herein provide a robust framework for the continued investigation of these fascinating and powerful compounds.

References

- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytoskeletal drugs - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Action of cytochalasin D on cytoskeletal networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transient cytochalasin-D treatment induces apically administered rAAV2 across tight junctions for transduction of enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cytotoxicity of Cytochalasins

Introduction: Cytochalasins are a group of cell-permeable mycotoxins produced by various fungi.[1][2] Their potent biological activities, particularly their ability to interfere with the actin cytoskeleton, have made them invaluable tools in cell biology research and promising candidates in drug development.[2] By binding to actin filaments, they disrupt a wide range of cellular processes, including cell motility, division, and maintenance of morphology, ultimately leading to cytotoxicity and apoptosis in a variety of cell lines.[2][3] This guide provides a comprehensive overview of the cytotoxicity of different cytochalasins, detailing their mechanism of action, quantitative cytotoxic effects, the signaling pathways they trigger, and the standard experimental protocols used to assess their impact.

Core Mechanism of Action: Actin Cytoskeleton Disruption

The primary mechanism by which cytochalasins exert their cytotoxic effects is through the disruption of the actin cytoskeleton. They bind with high affinity to the barbed (fast-growing) end of actin filaments (F-actin).[4][5] This binding event physically blocks the addition of new actin monomers to the filament, thereby inhibiting its polymerization and elongation.[4][5][6] This disruption of actin dynamics leads to a cascade of cellular consequences, including changes in cell shape, inhibition of cell division (cytokinesis), and the induction of programmed cell death, or apoptosis.[2][7][8]

Quantitative Cytotoxicity Data

The cytotoxic potency of cytochalasins varies significantly depending on the specific compound, the cell line, and the assay conditions. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxicity.

| Cytochalasin | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Cytochalasin B | HeLa (Human Cervical Carcinoma) | WST-8 | 7.9 | [1][9][10] |

| Triseptatin (1) | L929 (Mouse Fibroblast) | MTT | 11.28 | [11] |

| KB3.1 (HeLa Carcinoma) | MTT | 1.80 | [11] | |

| MCF-7 (Human Breast Adenocarcinoma) | MTT | 3.50 | [11] | |

| A549 (Human Lung Carcinoma) | MTT | 2.53 | [11] | |

| Deoxaphomin B (2) | L929 (Mouse Fibroblast) | MTT | 6.91 | [11] |

| KB3.1 (HeLa Carcinoma) | MTT | 1.55 | [11] | |

| MCF-7 (Human Breast Adenocarcinoma) | MTT | 2.44 | [11] | |

| A549 (Human Lung Carcinoma) | MTT | 2.21 | [11] | |

| Cytochalasin H | A549 (Human Lung Adenocarcinoma) | CCK-8 | Not specified, but cytotoxic | [12][13] |

| Cytochalasan (5) | H446 (Small Cell Lung Cancer) | Not specified | 0.044 | [14] |

| H1048 (Small Cell Lung Cancer) | Not specified | 0.051 | [14] | |

| Cytochalasan (7) | H446 (Small Cell Lung Cancer) | Not specified | 1.61 | [14] |

| H1048 (Small Cell Lung Cancer) | Not specified | 1.25 | [14] | |

| Cytochalasan (8) | H446 (Small Cell Lung Cancer) | Not specified | 0.15 | [14] |

| H1048 (Small Cell Lung Cancer) | Not specified | 0.13 | [14] |

Signaling Pathways in Cytochalasin-Induced Cytotoxicity

Beyond mechanical disruption of the cytoskeleton, cytochalasins trigger specific signaling cascades that actively drive the cell towards apoptosis. A predominant mechanism is the activation of the mitochondrial or intrinsic apoptotic pathway.

Mitochondrial (Intrinsic) Apoptosis Pathway: Studies on Cytochalasin B and H have shown that these compounds can induce apoptosis through a sequence of events centered on the mitochondria.[1][12] This process often begins with an increase in intracellular Reactive Oxygen Species (ROS).[1][9] Elevated ROS levels lead to a decrease in the mitochondrial membrane potential (MMP).[1][12] This disruption is followed by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, altering the Bax/Bcl-2 ratio in favor of apoptosis.[1][12] This change in balance facilitates the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[9] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, leading to characteristic morphological changes like cell shrinkage and nuclear condensation.[1][9][12]

Cell Cycle Arrest: In conjunction with inducing apoptosis, many cytochalasins cause cell cycle arrest. For instance, Cytochalasin B can arrest HeLa cells in the S phase, while Cytochalasin H arrests A549 lung cancer cells at the G2/M phase.[1][12][15] This halt in cell cycle progression prevents cell proliferation and can be a precursor to apoptosis.

Key Experimental Protocols for Cytotoxicity Assessment

To quantify the cytotoxic effects of cytochalasins, several standard in vitro assays are employed. The MTT and LDH assays are among the most common.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[16] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[17]

-

Compound Treatment: Expose the cells to various concentrations of the cytochalasin compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of about 0.5 mg/mL.[17][18]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[18]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized solubilization solution) to each well to dissolve the purple formazan crystals.[17]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[17]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from wells with medium only.

Lactate Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an excellent marker for compromised cell membrane integrity.[19]

Detailed Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the cytochalasin compound in a 96-well plate as described for the MTT assay. Prepare triplicate wells for three essential controls:

-

Supernatant Collection: After the treatment period, centrifuge the plate at approximately 250 x g for 3-5 minutes to pellet any detached cells.[20][22]

-

Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.[22]

-

Reagent Addition: Add 50-100 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[22]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20][21] During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of a tetrazolium salt into a colored formazan product.

-

Stop Reaction: Add 50 µL of a stop solution to each well if required by the specific kit protocol.[20]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of ~680 nm can be used to correct for background.[20]

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells with the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

References

- 1. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Cell Biological Investigation of Cytochalasin B Derivatives with Distinct Activities on the Actin Network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Cytochalasin B slows but does not prevent monomer addition at the barbed end of the actin filament - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Antiproliferative and Cytotoxic Cytochalasins from Sparticola triseptata Inhibit Actin Polymerization and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochalasin H isolated from mangrove‑derived endophytic fungus induces apoptosis and inhibits migration in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. mdpi.com [mdpi.com]

- 15. Mechanisms underlying effect of the mycotoxin cytochalasin B on induction of cytotoxicity, modulation of cell cycle, Ca2+ homeostasis and ROS production in human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. LDH cytotoxicity assay [protocols.io]

- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Territory: Investigating the Cellular Impact of Cytochalasin R Beyond Actin

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for the specific non-actin-related cellular effects of Cytochalasin R did not yield sufficient data to compile a detailed technical guide. The scientific community has largely focused on more common members of the cytochalasan family. Therefore, this document provides a comprehensive overview of the well-documented non-actin effects of other prominent cytochalasans, primarily Cytochalasin B, Cytochalasin D, and Cytochalasin H . While these compounds share a common structural backbone, it is crucial to note that their specific biological activities can vary, and the data presented herein should not be directly extrapolated to this compound without dedicated experimental validation. A single study noted that an epoxylated variant, this compound, exhibited reduced cytotoxicity compared to other tested cytochalasans, but did not provide further details on non-actin mechanisms.[1]

Executive Summary

Cytochalasans are a class of fungal metabolites renowned for their potent ability to disrupt actin polymerization. This primary mechanism of action has established them as invaluable tools in cell biology for studying cytoskeletal dynamics. However, a growing body of evidence reveals that their influence extends far beyond actin, implicating them in a variety of fundamental cellular processes. This guide synthesizes the current understanding of these non-actin-dependent effects, focusing on key areas of interest for research and drug development: inhibition of glucose transport, modulation of mitochondrial function, induction of cell cycle arrest, and initiation of apoptosis. By presenting quantitative data, detailed experimental protocols, and visualized signaling pathways, this document serves as a technical resource for professionals seeking to explore the broader therapeutic and research potential of the cytochalasan family.

Inhibition of Glucose Transport

One of the most significant non-actin-related effects of cytochalasans, particularly Cytochalasin B, is the potent inhibition of glucose transport across the cell membrane. This occurs through direct interaction with glucose transporter proteins (GLUTs).

Quantitative Data: Inhibition of Glucose Transport

| Compound | Target | Cell/System Type | Inhibition Constant (Ki) / IC50 | Reference |

| Cytochalasin B | GLUT-1, GLUT-4 | Human Skeletal Muscle Cells | - | [2] |

| Cytochalasin B | Glucose Uptake | Mouse Enterocyte Basolateral Membranes | IC50 ≈ 2.0 µM | [3] |

| Cytochalasin B | Deoxyglucose Transport | Novikoff Hepatoma Cells | Competitive Inhibition | [4] |

| Cytochalasin B | Glucose Transport | Rat Epitrochlearis Muscles | Inhibitable | [5] |

Experimental Protocol: Glucose Uptake Inhibition Assay

This protocol outlines a method for measuring the inhibition of glucose transport in cultured cells using a radiolabeled glucose analog.

Objective: To quantify the inhibitory effect of a cytochalasan compound on glucose uptake.

Materials:

-

Adherent cell line (e.g., HeLa, L6 muscle cells)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS)

-

Krebs-Ringer-HEPES (KRH) buffer

-

3-O-[³H]-methyl-D-glucose (radiolabeled, non-metabolizable glucose analog)

-

Cytochalasin B (as inhibitor)

-

Phloretin (as a known glucose transport inhibitor control)

-

Scintillation fluid and vials

-

Scintillation counter

Methodology:

-

Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.

-

Pre-incubation: Aspirate culture medium, wash cells twice with warm PBS. Add KRH buffer and incubate for 30 minutes at 37°C to deplete endogenous glucose.

-

Inhibitor Treatment: Replace the buffer with KRH buffer containing various concentrations of Cytochalasin B (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO). Incubate for 15 minutes at 37°C.

-

Glucose Uptake: Add 3-O-[³H]-methyl-D-glucose to each well to a final concentration of 1 µCi/mL. Incubate for exactly 5 minutes.

-

Termination: Rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS containing 20 mM D-glucose to stop the transport and remove extracellular tracer.

-

Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes.

-

Quantification: Transfer the lysate to scintillation vials, add 5 mL of scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Signaling and Logic Diagram: GLUT Inhibition

Impact on Mitochondrial Function and Apoptosis

Cytochalasans can induce apoptosis through pathways that appear to be linked to mitochondrial function. This is often characterized by changes in mitochondrial membrane potential, the release of pro-apoptotic factors, and the activation of caspase cascades.

Quantitative Data: Apoptosis and Mitochondrial Effects

| Compound | Effect | Cell Line | Concentration | Observation | Reference |

| Cytochalasin B | Cytotoxicity | HeLa | IC50 = 7.9 µM | Significant cell death | [6] |

| Cytochalasin B | Apoptosis Induction | HeLa | 7.9 µM | Time-dependent increase in early apoptosis | [6] |

| Cytochalasin B | Mitochondrial Potential | HeLa | 7.9 µM | Time-dependent decrease in potential | [6] |

| Cytochalasin D | Apoptosis Induction | Human Airway Epithelial | 5 hours | Cleavage of pro-caspase-8 | [7] |

| Cytochalasin H | Cytotoxicity | U87MG (Glioblastoma) | IC50 at 10⁻⁵ M (48h) | Inhibition of cell proliferation | [8] |

| Cytochalasin H | Apoptosis Induction | U87MG (Glioblastoma) | 10⁻⁵ M | Caspase-independent apoptosis | [8] |

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol describes a flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by a cytochalasan.

Materials:

-

Suspension or adherent cell line (e.g., HeLa, Jurkat)

-

Cell culture medium

-

Cytochalasin compound

-

PBS

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Methodology:

-

Cell Treatment: Seed cells and treat with the desired concentration of the cytochalasan or vehicle control for various time points (e.g., 6, 12, 24 hours).

-

Cell Harvesting:

-

Adherent cells: Gently trypsinize, wash with medium, and collect the cells.

-

Suspension cells: Collect cells by centrifugation.

-

-

Washing: Wash cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

FITC signal (Annexin V): Detects phosphatidylserine externalization in early apoptotic cells.

-

PI signal: Detects loss of membrane integrity in late apoptotic/necrotic cells.

-

-

Data Interpretation:

-

Annexin V(-) / PI(-): Viable cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Signaling Pathway: Mitochondrial (Intrinsic) Apoptosis

Cell Cycle Regulation

Cytochalasans can interfere with the normal progression of the cell cycle, often leading to arrest at specific checkpoints. This effect is closely linked to the disruption of cytokinesis but also involves mechanisms independent of complete cell division failure.

Quantitative Data: Cell Cycle Effects

| Compound | Effect | Cell Line | Concentration | Observation | Reference |

| Cytochalasin B | Cell Cycle Arrest | HeLa | 7.9 µM | Arrest at S phase | [6] |

| Cytochalasin B | Proliferation | hWJ-MSCs | 0.1 - 3 µM | Dose-dependent decrease in BrdU incorporation | [9] |

| Cytochalasin B | Cell Cycle Arrest | hWJ-MSCs | 1 - 3 µM | G2/M phase arrest | [9] |

| Cytochalasin B | Cell Cycle Checkpoint | CHO-K1 | - | Minimal G2 delay in irradiated, multinucleated cells |